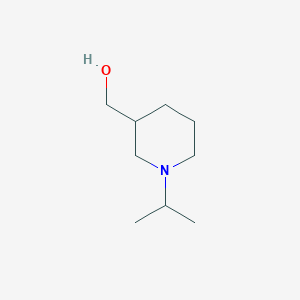

(1-Isopropylpiperidin-3-yl)methanol

Descripción

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Materials Science

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of functional molecules. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in a wide range of biologically active compounds and approved drugs. researchgate.netnih.gov The prevalence of this scaffold is demonstrated by the fact that over 7,000 scientific papers related to piperidine were published in a recent five-year span. nih.gov

In Organic Synthesis and Drug Discovery:

Structural Core of Pharmaceuticals: The piperidine motif is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govijnrd.orgnih.govresearchgate.net More than 70 FDA-approved drugs feature this heterocyclic system. enamine.net

Versatility in Synthesis: The piperidine ring's conformational flexibility and the ability to easily introduce various substituents make it an adaptable building block for creating large libraries of compounds for drug discovery. researchgate.net Its synthesis has been a major focus, with numerous methods developed, including hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions. nih.gov

Natural Products: This scaffold is a key component of numerous natural alkaloids, such as piperine (from black pepper), which have diverse biological activities. wikipedia.orgrsc.org

In Materials Science: While predominantly known for its role in pharmaceuticals, the piperidine scaffold is also utilized in materials science. Piperidine derivatives are used as building blocks for creating functional polymers and bioactive films for applications like controlled drug delivery. They can also serve as catalysts or bases in various chemical processes and are used in the production of rubber vulcanization accelerators. wikipedia.org

Contextualizing (1-Isopropylpiperidin-3-yl)methanol as a Chiral Building Block

A chiral building block is a molecule that possesses one or more stereocenters and is used in an enantiomerically pure form to construct more complex target molecules with specific three-dimensional arrangements. The use of such building blocks is fundamental in asymmetric synthesis, particularly for pharmaceuticals, where a specific stereoisomer often dictates therapeutic efficacy.

This compound is a quintessential example of a chiral building block for several reasons:

Stereocenter: The carbon atom at the 3-position of the piperidine ring, which is attached to the hydroxymethyl group, is a stereocenter. This means the compound can exist as two non-superimposable mirror images (enantiomers), typically designated as (R) and (S).

Functional Handles: The molecule possesses two key functional groups. The secondary amine within the ring (after potential de-isopropylation) and the primary alcohol of the methanol (B129727) group serve as reactive sites, or "handles," for subsequent chemical modifications and elaboration into more complex structures.

Stereochemical Control: By using a specific enantiomer of this compound as a starting material, chemists can ensure the stereochemistry at that position is fixed in the final product. This avoids the need for difficult separation of isomers later in the synthesis and is crucial for creating stereochemically pure active pharmaceutical ingredients.

The introduction of a chiral piperidine scaffold, such as this one, into a molecule can significantly modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

Current Academic Research Directions for Substituted Piperidine Methanols

The development of efficient and stereoselective methods for synthesizing substituted piperidines, including piperidine methanols, remains an active area of academic and industrial research. rsc.org The primary goals are to create molecular diversity, improve reaction efficiency, and access novel chemical space for drug discovery and other applications.

Key Research Trends:

Stereoselective Synthesis: A major focus is on the development of new synthetic routes that provide precise control over the stereochemistry of the final product. nih.gov This includes asymmetric hydrogenation of substituted pyridines, diastereoselective cyclization reactions, and the use of chiral catalysts. nih.govajchem-a.comwhiterose.ac.uk For instance, retaining a hydroxyl group during the reduction of a corresponding pyridine precursor is a specific challenge that researchers are actively addressing. nih.gov

Novel Methodologies: Researchers are exploring innovative catalytic systems, such as those based on gold, palladium, or indium, to facilitate the construction of the piperidine ring under milder and more efficient conditions. nih.govajchem-a.comresearchgate.netepa.gov Multicomponent reactions (MCRs), which allow the formation of complex piperidine structures in a single step from simple starting materials, are also a significant area of investigation. researchgate.net

Functionalization and Application: There is a strong emphasis on synthesizing libraries of highly functionalized piperidines to screen for a wide range of biological activities. nih.gov Research into piperidine derivatives is expanding into therapeutic areas like neurodegenerative diseases (e.g., Alzheimer's), infectious diseases, and oncology. ijnrd.orgresearchgate.netnih.gov The synthesis of piperidine methanols, like ((S)-piperidin-3-yl)methanol, as intermediates for studying enzyme-mediated reactions is also an area of interest. chemicalbook.com

Table 2: Representative Research on Substituted Piperidines

| Research Area | Focus | Representative Finding |

|---|---|---|

| Asymmetric Synthesis | Development of stereoselective routes to access specific isomers. | Gold-catalyzed cyclization and reduction sequences to produce piperidin-4-ols with high diastereoselectivity. nih.gov |

| Catalysis | Use of novel metal catalysts to improve reaction efficiency and scope. | Pd(II)-catalyzed reactions for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com |

| Multicomponent Reactions | One-pot synthesis of highly functionalized piperidines. | InBr3-catalyzed three-component reaction of aldehydes, amines, and β-ketoesters to form piperidines in high yields. researchgate.net |

| Biological Applications | Screening of piperidine derivatives for therapeutic potential. | Synthesis of highly functionalized piperidines evaluated for free radical scavenging and anticancer activity. nih.gov |

This ongoing research underscores the enduring importance of substituted piperidines and highlights the role of specific building blocks like this compound in advancing organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-propan-2-ylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXLHLSTUPFULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634958 | |

| Record name | [1-(Propan-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752970-45-9 | |

| Record name | [1-(Propan-2-yl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isopropylpiperidin 3 Yl Methanol and Its Stereoisomers

Strategic Approaches to Stereoselective Piperidine (B6355638) Ring Construction

The absolute and relative stereochemistry of substituents on the piperidine ring is critical for biological activity. Therefore, significant research has been dedicated to methods that allow for precise control over the formation of stereocenters during the synthesis of the heterocyclic core.

Enantioselective and Diastereoselective Synthesis of Piperidine Cores

Achieving stereoselectivity in piperidine synthesis often involves either constructing the ring from chiral starting materials or employing asymmetric catalysis. One powerful strategy begins with the dearomatization of pyridine precursors. A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org This approach leverages a key Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cnacs.org

Catalytic Asymmetric Synthesis Routes to 1,3-Disubstituted Piperidines

Catalytic asymmetric synthesis provides an atom-economical and elegant solution for generating chiral piperidines. Rhodium catalysis is particularly prominent in this area. For instance, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has been developed to produce polysubstituted piperidines with high enantioselectivity and yield. nih.gov This method allows for the creation of complex piperidine structures with functional group handles that can be further manipulated. nih.gov

A different strategy employs the highly enantioselective [4+2] annulation of imines with allenes, catalyzed by C2-symmetric chiral phosphepines, to furnish functionalized piperidine derivatives with very good stereoselectivity. researchgate.net The rhodium-catalyzed asymmetric carbometalation of dihydropyridines, as mentioned previously, stands as a robust method for accessing enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org This reaction demonstrates broad functional group tolerance and can be performed on a gram scale. nih.govacs.org

| Catalyst System | Reaction Type | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | [2+2+2] Cycloaddition | Access to polysubstituted piperidines | High enantioselectivity | nih.gov |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Functionalization of pyridine precursors | Excellent enantioselectivity | nih.govsnnu.edu.cnacs.org |

| C2-Symmetric Chiral Phosphepine | [4+2] Annulation | Reaction of imines with allenes | Very good stereoselectivity | researchgate.net |

Cyclization and Annulation Methodologies for Piperidine Derivatization

Cyclization and annulation reactions are fundamental to the construction of the piperidine ring. nih.gov These reactions involve the formation of one or more rings from acyclic precursors. A variety of such methods exist, including intramolecular cyclizations and intermolecular annulations. nih.gov

Intramolecular reductive cyclization of linear amino-aldehydes or conjugated keto-azides represents an effective strategy for producing various piperidines. nih.govnih.gov Annulation reactions, which form a new ring on an existing system, are particularly powerful. For example, [4+2] annulations, akin to the Diels-Alder reaction, are widely used. researchgate.net The phosphine-catalyzed [4+2] annulation of imines with allenes is a notable example that provides access to functionalized piperidines. researchgate.net Similarly, tunable [3+2] and [4+2] intermolecular coupling strategies can access diverse N-heterocycles directly from olefins. rsc.org More complex cascade reactions, such as the rhodium(I)-catalyzed [2+2+2] cycloaddition, bring together three components to rapidly build molecular complexity. nih.gov

Regiospecific Functionalization at the C-3 Position with a Methanol (B129727) Moiety

Once the piperidine core is established, the next critical step is the introduction of the required functional groups at specific positions. For (1-Isopropylpiperidin-3-yl)methanol, this involves installing a methanol group at the C-3 position.

Introduction of the Hydroxyl Group via Selective Oxidation or Reduction

The hydroxymethyl group is commonly introduced by the reduction of a carboxylic acid or ester functionality. Therefore, synthetic strategies that install a carboxylate or an equivalent group at the C-3 position are highly valuable. For instance, the synthesis of piperidine-3-carboxylic acid (nipecotic acid) analogs is a well-established field. ajchem-a.com Once the C-3 carboxylate is in place, it can be readily reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride.

Direct C-H oxidation offers a more modern and step-economical approach. Recent advances have demonstrated that scalable enzymatic C–H oxidation can be used to introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org For example, an engineered ectoine 5-hydroxylase was found to catalyze the hydroxylation of 3-carboxylated piperidine. chemistryviews.org While direct oxidation of an unsubstituted piperidine at C-3 is challenging, oxidation of precursors is also a viable strategy. The oxidation of methylpiperidine derivatives using reagents like Hg(II)-EDTA can lead to the formation of piperidones (lactams), which can subsequently be reduced to the corresponding hydroxy-piperidines. researchgate.net An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive ring-opening of the cyclopropane intermediate to functionalize the C-3 position. nih.govd-nb.info The resulting functional group can then be converted to a methanol moiety.

Carbon-Carbon Bond Formation Strategies for Methanol Attachment

Attaching the methanol group via a direct carbon-carbon bond formation at the C-3 position is a more complex challenge that often relies on C-H functionalization. pitt.edu While direct C-H activation at C-3 is difficult due to the deactivating inductive effect of the nitrogen atom, indirect methods have been developed. nih.govd-nb.info One sophisticated strategy involves the rhodium-catalyzed asymmetric cyclopropanation of N-Boc-tetrahydropyridine. The resulting bicyclic intermediate can then undergo a regio- and stereoselective reductive ring-opening to install a functional group at the C-3 position, which serves as a handle for conversion to the hydroxymethyl group. nih.govd-nb.info

Another powerful technique is the use of directing groups to control the site of C-H activation. Palladium-catalyzed C-H arylation has been achieved at the C-4 position of piperidines by using an aminoquinoline directing group attached at C-3. acs.orgresearchgate.net While this example targets the C-4 position, the principle of using a removable directing group to achieve site-selectivity is a key concept in modern synthetic chemistry and could be adapted for C-3 functionalization. The rhodium-catalyzed carbometalation of dihydropyridines is a direct method for forming a C-C bond at the C-3 position, providing a pathway to 3-aryl or 3-vinyl piperidines that can be further elaborated. nih.govacs.org

| Methodology | Key Reagents/Catalyst | Functional Group Introduced at C-3 (or precursor) | Reference |

|---|---|---|---|

| Indirect C-H Functionalization | Dirhodium Catalyst, Diazoacetate, Reducing Agent | Arylacetate | nih.govd-nb.info |

| Enzymatic C-H Oxidation | Engineered Hydroxylase Enzyme | Hydroxyl | chemistryviews.org |

| Reduction of Carboxylic Acid Derivative | LiAlH₄ or similar | Hydroxymethyl (from ester/acid) | General Method |

| Asymmetric Carbometalation | Rhodium Catalyst, Boronic Acid | Aryl or Vinyl | nih.govacs.org |

Efficient N-Alkylation Protocols for Incorporating the Isopropyl Group

The introduction of the isopropyl group onto the piperidine nitrogen is a critical step in the synthesis of this compound. Efficient protocols aim to achieve high yields and selectivity under mild conditions.

Development of Selective N-Alkylation Reactions on Piperidine Nitrogen

Selective N-alkylation of the parent compound, (piperidin-3-yl)methanol, is paramount to avoid side reactions such as O-alkylation of the hydroxyl group or over-alkylation to form a quaternary ammonium salt.

One of the most common and direct methods for N-alkylation is reductive amination . This process involves the reaction of (piperidin-3-yl)methanol with acetone in the presence of a reducing agent. This method is highly selective for the nitrogen atom. Various reducing agents can be employed, each with its own advantages.

Another widely used technique is direct alkylation using an isopropyl halide, such as 2-bromopropane or 2-iodopropane. To ensure mono-alkylation and prevent the formation of a quaternary ammonium salt, the reaction conditions must be carefully controlled. This can be achieved by the slow addition of the alkylating agent to an excess of the amine. researchgate.netresearchgate.net The presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the hydrohalic acid formed during the reaction. researchgate.net

| Method | Alkylating Agent | Reducing Agent/Base | Key Features |

| Reductive Amination | Acetone | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | High selectivity for N-alkylation; mild reaction conditions. |

| Direct Alkylation | 2-bromopropane, 2-iodopropane | Potassium carbonate (K₂CO₃), DIPEA | Requires careful control to avoid over-alkylation; base neutralizes acid by-product. researchgate.net |

Recent strategies also explore metal-catalyzed processes. For instance, a method for the selective functionalization at the α-position of N-alkyl piperidines involves the in-situ formation of an iminium ion, which can then be intercepted by various nucleophiles. acs.org While this is for C-H functionalization, the underlying principles of controlling reactivity around the nitrogen atom are relevant to developing selective N-alkylation protocols.

Green Chemistry and Sustainable Approaches in N-Alkylation

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. nih.govresearchgate.net For the N-alkylation of piperidines, this translates to using less hazardous reagents, reducing waste, and employing catalytic methods.

A prominent green strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. manchester.ac.ukresearchgate.net This redox-neutral process uses an alcohol, such as isopropanol, as the alkylating agent. A transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) temporarily oxidizes the alcohol to a ketone (acetone in this case). manchester.ac.ukresearchgate.net The ketone then undergoes reductive amination with the piperidine, and the catalyst returns the hydrogen, regenerating itself and forming the N-alkylated product. This process is highly atom-economical, with water being the only theoretical byproduct. researchgate.net

Biocatalysis also presents a sustainable alternative, utilizing enzymes that can perform N-alkylation under mild, aqueous conditions. manchester.ac.uk These enzymatic methods can offer high selectivity and reduce the reliance on heavy metal catalysts and organic solvents. manchester.ac.ukresearchgate.net The use of aqueous micellar media for chemoenzymatic reductive alkylation further enhances the green credentials of the synthesis by minimizing the environmental factor (E-factor). researchgate.net

| Approach | Alkylating Agent | Catalyst/Medium | Sustainability Advantages |

| Hydrogen Borrowing | Isopropanol | Transition metal catalysts (Ru, Ir, Ni) | High atom economy; water is the only byproduct; avoids use of alkyl halides. manchester.ac.ukresearchgate.net |

| Biocatalysis | Alcohols/Carbonyls | Enzymes (e.g., reductases) | Mild, aqueous conditions; high selectivity; renewable catalysts. manchester.ac.uk |

| Micellar Catalysis | Aldehydes (generated in situ) | Lipase-mediated in aqueous micelles | Environmentally benign; low E-factor. researchgate.net |

Novel and Emerging Synthetic Transformations

Beyond traditional N-alkylation, novel synthetic strategies are being developed to construct and functionalize the piperidine core with greater efficiency and control.

Application of Radical Reaction Pathways in Piperidine Chemistry

Radical chemistry offers unique pathways for the formation and functionalization of piperidine rings. nih.gov These methods can create carbon-carbon or carbon-heteroatom bonds at positions that are difficult to access through traditional ionic pathways.

Photoredox catalysis, for example, can be used for the α-amino C-H arylation of highly substituted piperidines. chemrxiv.orgescholarship.org This method uses light and a photocatalyst to generate a radical at the carbon adjacent to the nitrogen, which can then react with an aryl partner. chemrxiv.orgescholarship.org Another innovative approach involves a radical-mediated δ C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov This strategy, which interrupts the classical Hofmann-Löffler-Freytag reaction, allows for the highly enantioselective synthesis of complex piperidine structures. nih.gov Intramolecular radical cyclizations of linear amino-aldehydes or 1,6-enynes, initiated by catalysts or reagents like triethylborane, also provide effective routes to the piperidine skeleton. nih.gov

Mechanochemical and Solvent-Free Synthetic Methodologies

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, is a powerful green chemistry tool. rsc.orgmdpi.com By eliminating the need for bulk solvents, these methods reduce waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

A solvent-free mechanochemical grinding procedure has been shown to be highly efficient for the N-alkylation of amines with alkyl halides. rsc.org This approach could be directly applied to the synthesis of this compound by grinding (piperidin-3-yl)methanol with an isopropyl halide and a solid base. The advantages include mild, room-temperature conditions and often allow for the isolation of the product in high yield without the need for chromatographic purification. rsc.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.comresearchgate.net This strategy is ideal for rapidly building molecular complexity and is well-suited for the synthesis of highly functionalized piperidines. taylorfrancis.comacs.orgsemanticscholar.org

One-pot syntheses of piperidine derivatives have been developed using various catalysts, including non-toxic and recyclable options like sodium lauryl sulfate (SLS) in water. semanticscholar.org A general MCR for piperidines might involve the condensation of an aldehyde, an amine, and a β-ketoester. semanticscholar.org A stereoselective three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org While a direct MCR for this compound is not explicitly detailed, these strategies provide a powerful framework for designing convergent and efficient syntheses of complex piperidine targets from simple, readily available precursors. taylorfrancis.comrsc.org

Sophisticated Structural Elucidation and Conformational Analysis of 1 Isopropylpiperidin 3 Yl Methanol

High-Resolution X-ray Diffraction Studies for Atomic-Level Structure

X-ray diffraction is a powerful technique that provides definitive information about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule can be constructed.

Single crystal X-ray crystallography stands as the gold standard for determining the precise molecular structure of a compound. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and torsional angles. For a chiral molecule like (1-Isopropylpiperidin-3-yl)methanol, which contains a stereocenter at the 3-position of the piperidine (B6355638) ring, this method is invaluable for determining both the relative and absolute configuration.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected. The analysis of this data allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a single crystal X-ray diffraction study would be expected to reveal the piperidine ring in a chair conformation, which is the most stable conformation for such six-membered rings. The substituents, the isopropyl group at the nitrogen (N1) and the hydroxymethyl group at the carbon C3, would occupy either axial or equatorial positions. The precise arrangement would be determined by steric and electronic factors.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C9H19NO |

| Formula Weight | 157.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 6.456, 14.789 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 932.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.120 |

| R-factor | 0.045 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike single crystal X-ray diffraction, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. This method is particularly useful for identifying the crystalline form (polymorph) of a compound and for assessing its purity.

Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." For this compound, PXRD would be used to confirm the crystalline phase of a synthesized batch and to detect the presence of any amorphous content or different polymorphic forms. The diffraction pattern consists of a series of peaks at specific angles (2θ), with the intensity of each peak corresponding to a set of crystal lattice planes.

Comprehensive Conformational Landscape Exploration through Computational Chemistry

Computational chemistry provides powerful tools to explore the conformational landscape of a molecule, offering insights that are complementary to experimental methods. These techniques can be used to predict the relative energies of different conformers and to understand the factors that govern their stability.

To fully characterize the conformational preferences of this compound, a systematic conformational search would be performed. This involves using computational algorithms to generate a large number of possible conformations by systematically rotating the rotatable bonds in the molecule. Each of these generated structures is then subjected to energy minimization using methods such as molecular mechanics or more accurate quantum mechanical calculations like Density Functional Theory (DFT). This process identifies the low-energy conformers that are most likely to be populated at room temperature.

The piperidine ring can, in principle, adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is generally more stable due to the minimization of torsional strain and steric hindrance. However, in highly substituted or sterically crowded piperidines, boat or twist-boat conformations can become energetically accessible. ias.ac.inresearchgate.net

For this compound, the chair conformation is expected to be the most stable. Within the chair conformation, the substituents can be in either axial or equatorial positions. The large isopropyl group on the nitrogen atom is strongly biased towards the equatorial position to minimize steric interactions with the axial hydrogens on the ring. The hydroxymethyl group at C3 can exist in either an axial or equatorial orientation, leading to two primary chair conformers. Computational studies on similar N-substituted piperidines have shown that the energy difference between chair and boat conformations can be significant. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers (Hypothetical DFT B3LYP/6-31G Data)*

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Isopropyl, Equatorial Hydroxymethyl) | 0.00 |

| Chair (Equatorial Isopropyl, Axial Hydroxymethyl) | 1.5 |

| Boat | 5.8 |

| Twist-Boat | 5.2 |

The preferred conformation of this compound is not only dictated by steric hindrance but also by subtle intramolecular interactions. One such interaction that could play a significant role is intramolecular hydrogen bonding. westernsydney.edu.au An intramolecular hydrogen bond could potentially form between the hydroxyl group of the hydroxymethyl substituent and the nitrogen atom of the piperidine ring.

The formation of such a hydrogen bond would depend on the conformation of the molecule. For example, a conformation where the hydroxymethyl group is in a specific orientation that brings the hydroxyl proton in proximity to the nitrogen's lone pair would be stabilized. The strength of this interaction would influence the relative energies of the different conformers. Computational methods can be used to probe for the presence and strength of such intramolecular hydrogen bonds by analyzing parameters like interatomic distances and bond angles in the optimized geometries of the conformers. The existence of a favorable intramolecular hydrogen bond could potentially stabilize a conformer that might otherwise be considered less favorable based on steric considerations alone.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for "this compound" that would allow for the creation of the detailed article as outlined in the user's request. The required sections on computational energetics, 2D NMR, and advanced vibrational spectroscopy necessitate experimental or theoretical data that is not present in the public domain for this specific compound.

The instructions demand a focus solely on "this compound" and the exclusion of information or examples outside this direct scope. Generating content for the requested sophisticated scientific analysis without published data would require speculation or the fabrication of results, which is contrary to the principles of scientific accuracy.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular chemical compound. General information about the analytical techniques exists, but applying it specifically to "this compound" as requested is not feasible without dedicated research studies on the molecule itself.

Reactivity and Mechanistic Investigations of 1 Isopropylpiperidin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group in (1-Isopropylpiperidin-3-yl)methanol is a versatile functional group that can undergo a variety of transformations, including oxidation, derivatization, and elimination reactions. The presence of the basic piperidine (B6355638) nitrogen may influence the reactivity and choice of reagents for these transformations.

Selective Oxidation to Carbonyl Compounds or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (1-isopropylpiperidine-3-carbaldehyde), or the carboxylic acid, (1-isopropylpiperidine-3-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (DCM).

Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) are effective for this purpose. The reaction conditions often involve aqueous or acidic media and elevated temperatures. The tertiary amine of the piperidine ring may require protection or the use of a stoichiometric amount of acid to prevent side reactions under strongly acidic or basic conditions.

Illustrative Data for Selective Oxidation:

| Starting Material | Product | Reagent(s) | Typical Conditions |

| This compound | (1-Isopropylpiperidine-3-carbaldehyde) | PCC or DMP | CH2Cl2, Room Temp |

| This compound | 1-Isopropylpiperidine-3-carboxylic acid | KMnO4 or Jones Reagent | Acetone/H2O, 0°C to RT |

Derivatization into Ethers, Esters, or Other Oxygenated Species

The hydroxyl group of this compound can be readily derivatized to form ethers and esters.

Etherification: The formation of ethers, such as O-alkyl or O-aryl derivatives, can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. Fischer esterification, the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates, reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine provides a milder route to the corresponding ester.

Dehydration and Elimination Reactions

Under strongly acidic conditions and heat, the primary alcohol of this compound can undergo dehydration to form an alkene. epo.orgnih.gov This E1 or E2 elimination reaction would likely result in the formation of 3-methylene-1-isopropylpiperidine. The mechanism typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to form a carbocation intermediate (in an E1 pathway) or a concerted elimination (in an E2 pathway). nih.gov Due to the potential for rearrangements in carbocation intermediates, careful selection of reaction conditions is necessary. Alternative, milder methods for dehydration could involve the use of reagents like phosphorus oxychloride (POCl3) in pyridine. google.com

Transformations at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is a key site of reactivity, allowing for quaternization and participation in the formation of more complex heterocyclic systems.

Quaternization and Amine Reactivity

As a tertiary amine, the nitrogen atom in this compound is nucleophilic and can react with electrophiles. A common reaction is quaternization, where the nitrogen atom is alkylated to form a quaternary ammonium salt. google.com This is typically achieved by reacting the parent compound with an alkyl halide, such as methyl iodide or benzyl bromide. The resulting quaternary ammonium salt would have a positive charge on the nitrogen atom. The rate of quaternization can be influenced by the steric hindrance of the alkylating agent and the solvent polarity. google.comgoogle.com

Illustrative Data for Quaternization:

| Starting Material | Alkylating Agent | Product | Typical Conditions |

| This compound | Methyl Iodide | 3-(Hydroxymethyl)-1-isopropyl-1-methylpiperidin-1-ium iodide | Acetonitrile or DMF, RT |

| This compound | Benzyl Bromide | 1-Benzyl-3-(hydroxymethyl)-1-isopropylpiperidin-1-ium bromide | Acetonitrile or DMF, RT |

Formation of N-Heterocyclic Ring Systems

The bifunctional nature of this compound, containing both a nucleophilic nitrogen and a potentially reactive alcohol, allows it to be a precursor for the synthesis of more complex N-heterocyclic ring systems. For example, intramolecular cyclization reactions could be envisioned if the hydroxyl group is first converted into a suitable leaving group. Alternatively, intermolecular reactions with other bifunctional molecules could lead to the formation of larger heterocyclic structures. The specific reaction pathways and resulting ring systems would be highly dependent on the chosen reagents and reaction conditions.

Stereoselective Transformations Utilizing the Chirality of the Piperidine Ring

The inherent chirality of the piperidine ring in this compound makes it a potentially valuable building block in asymmetric synthesis. Although specific examples of its direct use as a chiral auxiliary or catalyst are not readily found, the principles of stereoselective synthesis with similar chiral piperidine derivatives can be extrapolated.

The stereogenic center at the C3 position can influence the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule or in a substrate that interacts with it. This can be achieved in several ways:

As a Chiral Auxiliary: The this compound moiety could be temporarily attached to a prochiral substrate. The steric hindrance and electronic properties of the chiral piperidine ring would then direct the approach of a reagent to one of the two enantiotopic or diastereotopic faces of the substrate, leading to a preponderance of one stereoisomer. After the desired transformation, the chiral auxiliary would be cleaved and could potentially be recovered.

As a Chiral Ligand: The nitrogen and oxygen atoms of this compound can act as a bidentate ligand, coordinating to a metal center. The resulting chiral metal complex could then serve as a catalyst for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The chiral environment created by the ligand around the metal atom would be responsible for inducing enantioselectivity in the product.

As a Chiral Building Block: Enantiomerically pure this compound can serve as a starting material for the synthesis of more complex chiral molecules. The existing stereocenter can act as a foundation upon which new stereocenters are built in a controlled manner, a common strategy in the total synthesis of natural products and pharmaceuticals.

A hypothetical example of a stereoselective transformation is the diastereoselective alkylation of a derivative of this compound. By converting the hydroxyl group to an ester or ether and then forming an enolate from a carbonyl group introduced elsewhere in the molecule, the bulky isopropyl group and the stereochemistry of the piperidine ring would likely direct the approach of an electrophile from the less hindered face, resulting in a diastereomerically enriched product.

The table below illustrates potential stereoselective reactions where the chirality of a 3-hydroxymethylpiperidine scaffold could be influential.

| Reaction Type | Role of Chiral Piperidine | Expected Outcome |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Formation of diastereomerically enriched β-hydroxy carbonyl compounds. |

| Asymmetric Alkylation | Chiral Auxiliary | Synthesis of α-substituted carbonyl compounds with high diastereoselectivity. |

| Catalytic Asymmetric Hydrogenation | Chiral Ligand | Enantioselective reduction of prochiral olefins or ketones. |

| Catalytic Asymmetric Epoxidation | Chiral Ligand | Enantioselective formation of epoxides from prochiral alkenes. |

Mechanistic Studies of Key Organic Transformations

Detailed mechanistic studies specifically investigating organic transformations involving this compound are scarce in the available literature. However, the reactivity of its functional groups—the secondary amine and the primary alcohol—is well-understood in the broader context of organic chemistry. Mechanistic investigations of reactions involving this compound would likely focus on the interplay between these two groups and the influence of the N-isopropyl substituent and the piperidine ring conformation.

N-Alkylation and Acylation: The secondary amine is a nucleophilic center and will readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. It can also be acylated by acid chlorides or anhydrides to form amides. Mechanistic studies of these reactions would likely involve kinetic analysis to determine the reaction order and computational modeling to explore the transition state geometries. The steric bulk of the isopropyl group would be expected to influence the rate of these reactions compared to less hindered secondary amines.

O-Alkylation and Esterification: The primary hydroxyl group can be converted to an ether or an ester. Acid-catalyzed esterification would proceed through a standard Fischer esterification mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. O-alkylation, for instance using a Williamson ether synthesis, would involve deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Intramolecular Reactions: The proximity of the amino and hydroxyl groups allows for the possibility of intramolecular reactions. For example, under certain conditions, intramolecular cyclization could occur, potentially forming an oxazabicyclo compound. Mechanistic studies would aim to elucidate the conditions that favor such intramolecular pathways over intermolecular reactions.

Influence of the Isopropyl Group: The N-isopropyl group plays a significant role in the reactivity and mechanistic pathways. Its electron-donating inductive effect increases the nucleophilicity of the nitrogen atom. Its steric bulk can influence the regioselectivity and stereoselectivity of reactions by shielding one face of the molecule. In mechanistic studies, comparing the reactivity of this compound with its N-methyl or N-unsubstituted analogues could quantify these steric and electronic effects.

The following table outlines key transformations and the likely mechanistic pathways that would be investigated.

| Transformation | Key Mechanistic Aspects to Investigate |

| Reductive Amination | Imine/enamine formation, stereochemistry of hydride addition. |

| Acylation | Nucleophilic addition-elimination pathway, influence of steric hindrance. |

| Oxidation of the Alcohol | Mechanism depending on the oxidant (e.g., Swern, Dess-Martin), potential for N-oxide formation as a side reaction. |

| Ring-Opening/Closing Reactions | Conformational analysis of the piperidine ring, transition state energies for cyclization. |

Further research, including detailed kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to provide a comprehensive understanding of the mechanistic details of reactions involving this compound.

Advanced Quantum Chemical and Computational Studies on 1 Isopropylpiperidin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and properties. For a molecule such as (1-Isopropylpiperidin-3-yl)methanol, DFT calculations can provide profound insights into its three-dimensional structure and energetics.

Selection of Appropriate Functionals and Basis Sets for Structural Optimization

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing carbon, nitrogen, oxygen, and hydrogen, a common and effective choice of functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for a wide range of chemical systems. Other functionals, such as the M06-2X, are also frequently employed, particularly for systems where non-covalent interactions are important.

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used for geometry optimization. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density around atoms, which is crucial for accurately representing bonding. The addition of diffuse functions (++) is important for describing anions or molecules with lone pairs of electrons, providing a more accurate representation of the electron density far from the nucleus.

Table 1: Commonly Employed Functionals and Basis Sets for Organic Molecules

| Functional | Description | Basis Set | Description |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen (p). |

| M06-2X | High-nonlocality functional with broad applicability. | 6-311++G(d,p) | Larger Pople-style basis set with diffuse functions on both heavy atoms and hydrogen (++). |

| PBE0 | Perdew-Burke-Ernzerhof hybrid functional. | cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. |

Analysis of Optimized Geometries and Agreement with Experimental Data

Once the functional and basis set are selected, a geometry optimization calculation is performed. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule. The output of this calculation includes optimized bond lengths, bond angles, and dihedral angles.

In the absence of experimental crystallographic data for this compound, the optimized geometry serves as a reliable theoretical model of its structure. For the piperidine (B6355638) ring, the calculation would be expected to confirm a chair conformation as the most stable arrangement, which minimizes steric strain. The isopropyl group on the nitrogen and the methanol (B129727) group on the carbon at the 3-position will have specific orientations relative to the ring to minimize steric hindrance.

A hypothetical analysis of the optimized geometry might reveal the following:

The C-N and C-C bond lengths within the piperidine ring would be in the typical range for single bonds.

The bond angles within the ring would be close to the tetrahedral angle of 109.5°, with slight distortions due to the cyclic nature of the molecule.

The dihedral angles would define the specific puckering of the chair conformation.

Electronic Structure and Molecular Orbital Theory

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO would likely be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group, as these are the most electron-rich regions with lone pairs. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO gap would provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which are more aligned with the familiar Lewis structure concepts. NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of this interaction, E(2), indicates the strength of the hyperconjugative or charge-transfer interaction.

Table 3: Hypothetical NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 2.5 |

| LP (1) O | σ* (C-H) | 1.8 |

Modeling Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its surrounding environment, particularly in a solvent. Computational models can simulate these effects, providing a more realistic prediction of molecular behavior in solution. researchgate.net

Implicit solvation models are a computationally efficient way to account for bulk solvent effects. The Polarizable Continuum Model (PCM) is a widely used example, where the solvent is represented as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. qu.edu.qa This approach allows for the calculation of molecular properties, such as geometry and spectroscopic parameters, in the presence of a solvent like water or methanol.

For this compound, using a PCM approach would allow for the prediction of:

Shifts in NMR spectra: The polarity of the solvent can influence the electron distribution in the molecule, leading to changes in the calculated chemical shifts.

Changes in Vibrational Frequencies: Specific interactions like hydrogen bonding between the molecule's hydroxyl group and a protic solvent can cause significant shifts in the O-H stretching frequency.

Solvatochromic Shifts in UV-Vis Spectra: The solvent can stabilize the ground state and the excited state differently, leading to a shift (either blue or red) in the absorption wavelength.

By comparing gas-phase calculations with those performed using a solvent model, one can quantify the influence of the solvent on the molecule's properties, offering a more complete and accurate theoretical picture. nih.gov

Applications of 1 Isopropylpiperidin 3 Yl Methanol As a Versatile Chemical Building Block

Synthesis of Complex Heterocyclic Frameworks

The bifunctional nature of (1-isopropylpiperidin-3-yl)methanol, possessing both a nucleophilic secondary amine (after potential de-isopropylation or as part of the piperidine (B6355638) ring's reactivity) and a hydroxyl group, renders it an ideal scaffold for the construction of complex heterocyclic systems. These frameworks are central to the development of new pharmaceuticals and functional materials. The strategic placement of its reactive sites allows for its incorporation into a variety of ring systems through carefully designed synthetic routes.

The piperidine and methanol (B129727) moieties of this compound serve as key reactive handles for its integration into various nitrogen-containing heterocycles, such as imidazoles and thiazines.

Imidazole (B134444) Ring Systems: The synthesis of imidazole-containing structures is of great interest due to their prevalence in biologically active molecules. sigmaaldrich.com The van Leusen imidazole synthesis, a powerful method for creating substituted imidazoles from tosylmethylisocyanides (TosMICs) and aldimines, provides a potential pathway. sigmaaldrich.com For instance, the piperidine nitrogen of the scaffold can be part of an imine precursor, or the hydroxymethyl group can be oxidized to an aldehyde, which then participates in a [3+2] cycloaddition to form the imidazole ring. sigmaaldrich.comCurrent time information in Bangalore, IN. Furthermore, the synthesis of fused systems like benzo[d]imidazol-2-ones often involves the reaction of a piperidine derivative with other cyclic precursors, highlighting the utility of the piperidine scaffold in building complex imidazole-based molecules. researchgate.net A multi-step synthesis starting from commercially available materials can yield complex imidazole derivatives, such as those with bulky substituents like adamantyl groups, which can be used as precursors for bulky chelating ligands. nih.gov

Thiazine Ring Systems: Thiazines and their fused derivatives, such as imidazo[2,1-b] nih.govnih.govthiazines, represent another important class of heterocycles. nih.govdndi.org The synthesis of these structures often involves the cyclization of precursors containing both nitrogen and sulfur. The hydroxyl group of this compound can be transformed into a better leaving group or an electrophilic center, while the piperidine nitrogen can act as a nucleophile in a ring-closing reaction with a sulfur-containing reagent. For example, reaction with 3-mercaptopropionic acid is a common strategy for forming the 1,3-thiazinan-4-one ring. nih.gov The synthesis of 6-(pyridinyloxy)imidazo[2,1-b] nih.govnih.govthiazine derivatives demonstrates a method where a hydroxy-imidazothiazine intermediate is synthesized first, which can then be further functionalized. dndi.org This indicates that the hydroxyl group of this compound is a prime site for linking the piperidine core to other heterocyclic systems.

The following table summarizes potential synthetic strategies for incorporating the this compound scaffold into heterocyclic systems.

| Target Heterocycle | Key Reaction Type | Role of this compound | Potential Reaction Partners |

| Imidazole | [3+2] Cycloaddition (e.g., van Leusen) | Precursor to aldehyde (via oxidation) or imine | Tosylmethylisocyanide (TosMIC) |

| Fused Imidazole | Multi-component Condensation | Piperidine scaffold | o-Phenylenediamine derivatives, phosgene (B1210022) equivalents |

| Thiazine | Cyclocondensation | Nucleophilic N, Electrophilic C (from OH) | Mercapto-carboxylic acids (e.g., 3-mercaptopropionic acid) |

| Imidazo[2,1-b]thiazine | Tandem Cyclization | Hydroxy-functionalized piperidine precursor | 2-mercaptoimidazole derivatives |

The structure of this compound is well-suited for the synthesis of spirocyclic and fused-ring systems, which are of significant interest due to their rigid three-dimensional structures that can impart unique biological activities.

Fused Ring Systems: Fused heterocycles can be constructed by building a new ring that shares two atoms with the parent piperidine ring. The hydroxymethyl group at the C3 position is a key functional handle for this purpose. For example, the hydroxyl group can be oxidized to a carboxylic acid, which can then undergo an intramolecular cyclization with the piperidine nitrogen (or a substituent attached to it) to form a bicyclic lactam. Alternatively, reaction sequences involving the hydroxyl group and the adjacent C4 position of the piperidine ring can lead to the formation of fused systems like pyrazolo- or pyrimido-piperidines. researchgate.net

Spiro Ring Systems: Spirocycles are compounds in which two rings are connected through a single shared atom. The C3 atom of the piperidine ring in this compound can serve as the spiro center. A common strategy involves the conversion of the hydroxymethyl group into a difunctional intermediate. For example, oxidation to a ketone followed by reaction with a binucleophile (like a diamine or diol) could lead to the formation of a spiro-heterocycle. The synthesis of benzosuberone-based spiro-heterocycles provides a template for such transformations, where a cyclic ketone is the key precursor for creating the spiro junction.

Role in the Synthesis of Chiral Organic Molecules

Chirality is a critical feature in modern drug design, as different enantiomers of a molecule can have vastly different biological activities. This compound is a chiral molecule, with a stereocenter at the C3 position of the piperidine ring. When used in its enantiomerically pure form, it becomes a powerful chiral building block for the asymmetric synthesis of more complex organic molecules.

The synthesis of enantiopure aminohydroxylated piperidine derivatives is a field of significant interest due to their potential as glycosidase inhibitors and their presence in various alkaloids. A well-established method involves the stereospecific ring-opening of a chiral epoxide precursor, which defines the stereochemistry of the final amino alcohol. Similarly, if this compound is obtained in an optically pure form (e.g., (3R)- or (3S)-), its inherent chirality can be transferred to new products. This avoids the need for challenging chiral separations or asymmetric synthesis steps later in the synthetic sequence.

This chiral synthon can be used in catalytic asymmetric reactions, where the stereochemistry of the final product is directed by the chiral catalyst. The hydroxyl and amino functionalities can be used to anchor the molecule to a metal center in a chiral ligand, or they can be transformed into other functional groups while preserving the stereochemical integrity of the C3 center. This makes this compound a valuable starting point for creating libraries of chiral compounds for biological screening.

Derivatization for Structure-Reactivity Relationship Studies of Novel Chemical Entities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an excellent scaffold for SAR studies because it possesses multiple sites for chemical modification. By systematically altering different parts of the molecule, chemists can probe the specific interactions between a compound and its biological target, leading to the optimization of potency and selectivity.

The primary sites for derivatization on the this compound core are:

The Hydroxymethyl Group: This group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These new functional groups can then be used for further conjugation, for example, to form amides. nih.gov These modifications alter the hydrogen bonding capacity, polarity, and size of the substituent at the C3 position.

The N-Isopropyl Group: The isopropyl group provides a certain level of steric bulk and lipophilicity. It can be replaced with other alkyl or aryl groups via N-dealkylation followed by N-alkylation/arylation. This allows for the fine-tuning of steric hindrance and electronic properties, which can be crucial for receptor binding.

The Piperidine Ring: The ring itself can be modified, for instance, by introducing substituents at other positions (C2, C4, C5, C6) or by altering the ring conformation.

The following table outlines potential derivatizations for SAR studies.

| Modification Site | Type of Derivatization | Potential New Functional Group | Property to Investigate |

| Hydroxymethyl Group | Esterification | -OCO-R | Lipophilicity, H-bond acceptor |

| Etherification | -O-R | Steric bulk, lipophilicity | |

| Oxidation | -CHO, -COOH | Reactivity, H-bond donor/acceptor | |

| Amidation (post-oxidation) | -CONH-R | H-bonding, structural rigidity | |

| N-Isopropyl Group | N-dealkylation/N-alkylation | -H, -CH₃, -Bn, etc. | Steric effects, basicity (pKa) |

| N-arylation | -Aryl | Electronic effects, π-stacking | |

| Piperidine Ring | Substitution | Halogen, alkyl, etc. | Conformation, steric/electronic effects |

Development of Custom Ligands and Reagents Utilizing the Piperidine Motif

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to adopt a stable chair conformation and the presence of a basic nitrogen atom make it an ideal motif for designing ligands that can interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This compound serves as an excellent starting point for the development of custom ligands. The N-isopropyl group can confer specific binding properties, while the C3-hydroxymethyl group acts as a versatile handle for attaching other pharmacophoric elements. For example, in the design of acetylcholinesterase (AChE) inhibitors, a piperidine core is often linked to an aromatic moiety. The hydroxyl group of this compound could be used to link the piperidine to an indanone or other aromatic systems to create novel AChE inhibitors.

Furthermore, the combination of the piperidine nitrogen and the C3-hydroxyl group creates a 1,3-aminoalcohol motif, which is a known chelating unit for metal ions. This makes the compound a precursor for developing custom ligands for metal-containing enzymes or for use as sequestering agents. By incorporating other donor atoms through derivatization, multidentate ligands with high affinity and selectivity for specific metal ions can be synthesized. The synthesis of imidazole-based ligands with bulky substituents for mimicking the active sites of metalloproteins exemplifies this approach, where the core scaffold provides the foundation for building a complex coordination environment. nih.gov

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) should show distinct signals for the piperidine ring protons (δ 1.4–2.8 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad). ¹³C NMR will highlight carbons adjacent to nitrogen (δ 45–60 ppm) and the methanol carbon (δ 60–65 ppm) .

- IR : A broad O–H stretch (~3200–3400 cm⁻¹) and C–N stretches (~1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS should display [M+H]⁺ peaks matching the molecular formula (C₉H₁₉NO).

How does the stereochemistry of this compound influence its pharmacological activity in targeted drug delivery systems?

Advanced Research Focus

The spatial arrangement of the isopropyl and hydroxymethyl groups affects binding to receptors like GPCRs or enzymes. For instance, the (3R)-isomer may exhibit higher affinity for serotonin receptors due to steric compatibility with hydrophobic binding pockets. Researchers should employ chiral resolution techniques (e.g., chiral HPLC with amylose-based columns) and compare enantiomers in vitro using radioligand assays or molecular docking simulations .

What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous and lipid bilayer environments (e.g., GROMACS or AMBER).

- Docking Studies (AutoDock Vina, Glide) : Predict binding modes to targets like kinases or neurotransmitter transporters. Focus on hydrogen bonding (hydroxyl group) and hydrophobic interactions (isopropyl group).

- QSAR Models : Use topological descriptors (e.g., logP, polar surface area) to correlate structure with activity .

When encountering contradictory solubility data for this compound across studies, what analytical techniques can validate experimental results?

Q. Methodological Focus

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantify solubility without UV chromophore dependence .

- Karl Fischer Titration : Measure residual water content in hygroscopic samples, which may skew solubility readings.

- Control Experiments : Repeat under standardized conditions (pH 7.4 PBS, 25°C) and compare with literature using the same solvents .

How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives while accounting for metabolic stability?

Q. Advanced Research Focus

- Hepatic Microsome Assays : Incubate derivatives with human liver microsomes (HLMs) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS.

- Plasma Stability Tests : Use fresh plasma (human/rat) to evaluate esterase susceptibility.

- Cell-Based Assays : Combine cytotoxicity (MTT) and target engagement (e.g., cAMP or calcium flux) studies in HEK293 or primary cells. Include controls for membrane permeability (LogD measurements) .

What strategies should be employed to address discrepancies in reported biological activities of this compound analogs across different cell lines?

Q. Methodological Focus

- Standardized Protocols : Use identical cell passage numbers, serum batches, and assay durations.

- Orthogonal Assays : Validate hits using both fluorescence-based (e.g., FLIPR) and label-free (e.g., impedance-based) platforms.

- Meta-Analysis : Compare EC₅₀ values across studies while adjusting for variables like cell density and agonist concentration. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.